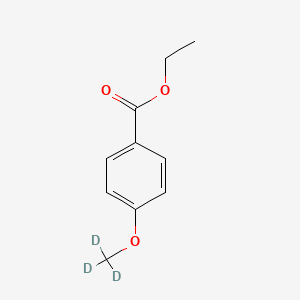
Ethyl 4-methoxybenzoate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methoxybenzoate-d3 is a deuterium-labeled compound, which means that three hydrogen atoms in the molecule are replaced with deuterium atoms. This compound is a derivative of ethyl 4-methoxybenzoate, where the deuterium atoms are incorporated to study various pharmacokinetic and metabolic profiles. The molecular formula of this compound is C10H9D3O3, and it has a molecular weight of 183.22 g/mol .
準備方法
Ethyl 4-methoxybenzoate-d3 can be synthesized through the esterification of deuterated anisic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{C}_8\text{H}_7\text{D}_3\text{O}_3 + \text{C}_2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}_9\text{D}_3\text{O}_3 + \text{H}_2\text{O} ]
In industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency .
化学反応の分析
Ethyl 4-methoxybenzoate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzoic acid-d3 using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-methoxybenzyl alcohol-d3 using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives. For example, reacting with hydrobromic acid can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
Ethyl 4-methoxybenzoate-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: The compound is used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Metabolic Profiling: It helps in understanding the metabolic pathways and identifying metabolites in biological systems.
Isotope Dilution Analysis: The compound is used in quantitative analysis to determine the concentration of analytes in complex mixtures.
Chemical Synthesis: It serves as a precursor in the synthesis of other deuterium-labeled compounds for various research purposes.
作用機序
The mechanism of action of ethyl 4-methoxybenzoate-d3 primarily involves its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track the compound and its metabolites using mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of drugs and other compounds .
類似化合物との比較
Ethyl 4-methoxybenzoate-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ethyl 4-methoxybenzoate: The non-deuterated version of the compound, used in similar applications but lacks the distinct mass difference provided by deuterium.
Methyl 4-methoxybenzoate: A methyl ester derivative, used in various chemical syntheses and as a flavoring agent.
4-Methoxybenzoic acid: The carboxylic acid derivative, used in the synthesis of esters and other organic compounds.
The deuterium labeling in this compound provides enhanced stability and distinct analytical advantages, making it a valuable tool in scientific research .
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
ethyl 4-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i2D3 |
InChIキー |
FHUODBDRWMIBQP-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


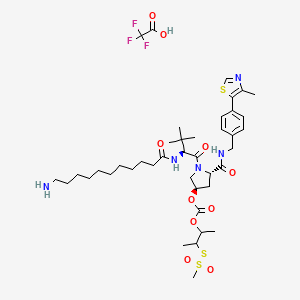



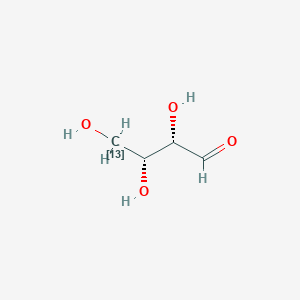
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
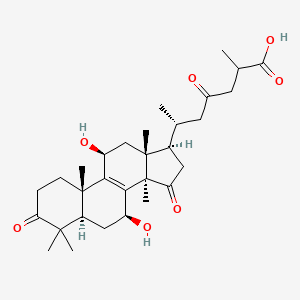
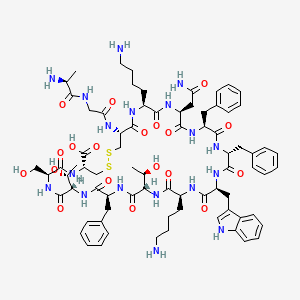
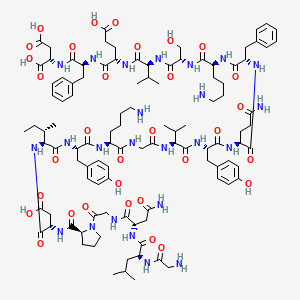
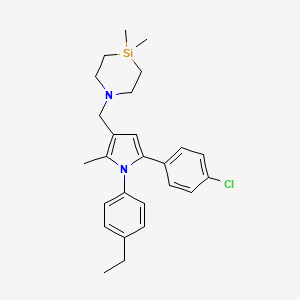
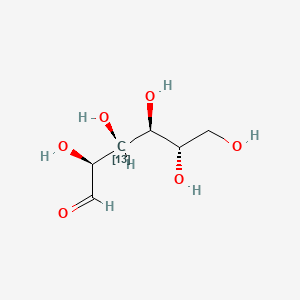
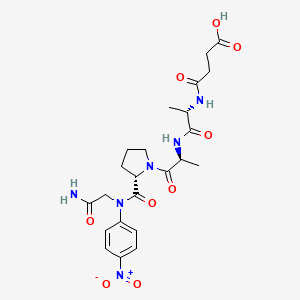
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
